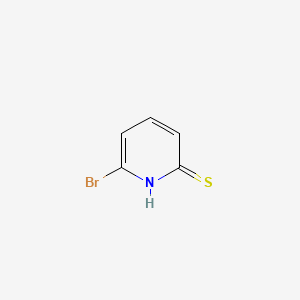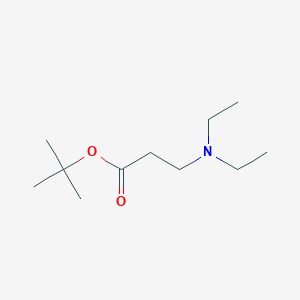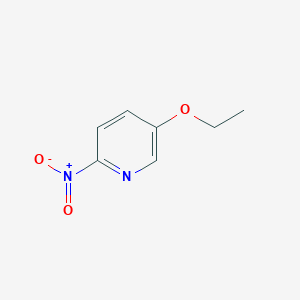
2-Bromo-4-(trifluoromethyl)benzoyl chloride
Übersicht
Beschreibung
“2-Bromo-4-(trifluoromethyl)benzoyl chloride” is a chemical compound with the molecular formula BrC6H3(CF3)SO2Cl . It has a molecular weight of 323.51 . This compound is used in chemical synthesis .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H3BrClF3O/c9-4-1-2-5 (7 (10)14)6 (3-4)8 (11,12)13/h1-3H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
This compound may be used to synthesize butyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]acrylate and 1-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole .Physical And Chemical Properties Analysis
This compound has a boiling point of 235-236 °C (lit.) and a density of 1.865 g/mL at 25 °C (lit.) . It has a refractive index n20/D of 1.5270 (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 2-Bromo-4-(trifluoromethyl)benzoyl chloride plays a crucial role as an intermediate in the synthesis of various chemicals. Zhou Xiao-rui (2006) described its use in synthesizing 3,5-bis(trifluoromethyl)benzoyl chloride, emphasizing its higher economic value due to the simplicity of the technique involved (Zhou Xiao-rui, 2006).
Applications in Organic Chemistry
- In the field of organic chemistry, this compound is used for various reactions and syntheses. For example, Julian Lloyd and P. Ongley (1965) demonstrated its use in the electrophilic substitution of benzocyclobutene, highlighting its role in producing various benzoylated products (Julian Lloyd & P. Ongley, 1965).
Role in Polymerization and Medicinal Chemistry
- In the synthesis of benzoyl peroxide, a compound used in flour bleaching, whey processing, polymerization of plastics, and as an active component in acne medication, 2-Bromo-4-(trifluoromethyl)benzoyl chloride is utilized as a precursor. B. Her et al. (2014) detailed a three-step synthesis process starting from bromobenzene, highlighting its significance in educational and practical organic chemistry contexts (B. Her, Alexandra E. Jones, & James W. Wollack, 2014).
Use in Advanced Chemical Synthesis
- The compound is also important in the synthesis of complex chemical structures like dendrimers and other polymeric materials. For instance, V. Percec et al. (1994's research detailed its application in synthesizing monomers for the creation of hyperbranched polymers (V. Percec, P. Chu, & M. Kawasumi, 1994).
In Bromination Reactions
- D. Suarez et al. (2009) explored the use of 2-Bromo-4-(trifluoromethyl)benzoyl chloride in benzylic brominations. They highlighted its efficiency in clean, rapid, and high-yielding reactions, replacing more toxic solvents with (trifluoromethyl)benzene (D. Suarez, G. Laval, et al., 2009).
In Glycoside Synthesis
- The compound also finds applications in the synthesis of sugar cores from phenylpropanoid glycosides, as demonstrated by Zhong-Jun Li et al. (1994). They used it in the selective benzoylation of glycopyranosides, which are significant in the synthesis of natural products and medicinal compounds (Zhong-Jun Li, Hendra Huang, & M. Cai, 1994).
In Novel Synthetic Approaches
- New methods for synthesizing complex organic compounds like N, N, N-triethyl derivatives have been developed using this chemical as a starting material. Weijian Chen and Yu-San Ren (2014) outlined a process involving 4-methyl-benzoic acid and caprolactam, demonstrating its versatility in organic synthesis (Weijian Chen & Yu-San Ren, 2014).
In Catalytic Reactions
- T. Yasukawa et al. (2002) reported its use in iridium-catalyzed reactions of aroyl chlorides with internal alkynes to produce naphthalenes and anthracenes, showcasing its importance in catalytic organic synthesis (T. Yasukawa, T. Satoh, et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-4-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3O/c9-6-3-4(8(11,12)13)1-2-5(6)7(10)14/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNCLPJBWRMJJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(trifluoromethyl)benzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethyl[(naphthalen-2-yl)methyl]amine](/img/structure/B3289208.png)


![2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid](/img/structure/B3289226.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetic acid](/img/structure/B3289227.png)


